N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-13(19-18(20)14-7-3-2-4-8-14)11-15-12-21-17-10-6-5-9-16(15)17/h2-3,5-6,9-10,12-14H,4,7-8,11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXFGZNZXTZVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCC=CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps. One common approach is the condensation of benzo[b]thiophene derivatives with appropriate amines and carboxylic acids under controlled conditions. For instance, the reaction might involve the use of a benzo[b]thiophene derivative, such as 1-(benzo[b]thiophen-3-yl)propan-2-one, which is then reacted with cyclohex-3-enecarboxylic acid and an amine under catalytic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to certain receptors or enzymes, modulating their activity. The benzo[b]thiophene moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Benzothiophene-Containing Derivatives
- Schiff Bases from 1-Benzothiophene-3-carbaldehyde :
Schiff bases like 1-(1-benzothiophen-3-yl)-N-(4-methylphenyl)methanimine () share the benzothiophene core but replace the carboxamide group with an imine linkage. These compounds exhibit antimicrobial activity (MIC values: 8–64 µg/mL against bacteria and fungi), suggesting that the benzothiophene moiety enhances bioactivity. However, the absence of the cyclohexene-propan-2-yl chain in these Schiff bases may limit their pharmacokinetic stability compared to the target compound .
Cyclohexene and Cyclopropane Carboxamides
- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide: This cyclopropene derivative () shares a carboxamide group but replaces the benzothiophene with a bromophenyl substituent. Synthesized via procedure A (77% yield), it forms a crystalline solid (mp 102.2–102.5°C), contrasting with the target compound’s likely oil or amorphous form due to its flexible cyclohexene ring .
- 2-Bromo-N-phenyl-1-cyclohexene-1-carboxamide: Featuring a bromo substituent and phenyl group (), this compound highlights how halogenation alters electronic properties.
Propan-2-ylamino Derivatives
- Formoterol-Related Compounds: Formoterol analogs (), such as USP Formoterol Related Compound A (C₁₈H₂₄N₂O₃), share the propan-2-ylamino group but incorporate a β-hydroxyphenethylamine backbone. These compounds are β₂-adrenergic agonists, indicating that the propan-2-ylamino group is critical for receptor binding. The target compound’s benzothiophene and cyclohexene groups may shift its selectivity toward non-adrenergic targets .
Physicochemical Data
| Compound | Molecular Weight | Physical State | Melting Point/Rf | Yield |
|---|---|---|---|---|
| Target Compound | ~343.5 g/mol* | Oil/Amorphous | Not reported | ~70%* |
| 1-(3-Bromophenyl)-N,N-diethylcyclopropene | 356 mg (1.21 mmol) | Crystalline | 102.2–102.5°C | 77% |
| Formoterol Related Compound A | 316.39 g/mol | Solid | Not reported | Not reported |
| 2-Bromo-N-phenylcyclohexene carboxamide | 280.17 g/mol | Solid | Not reported | ~70%* |
*Estimated based on structural analogs.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C_{16}H_{19}NOS
- Molecular Weight : 273.39 g/mol
Structural Features
The compound features a benzothiophene moiety, which is known for its diverse biological activities. The cyclohexene and carboxamide groups further contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzothiophene derivatives have shown activity against various bacterial strains, suggesting that this compound may also possess similar properties.
Table 1: Antimicrobial Activity of Benzothiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Activity
In vitro studies have demonstrated that compounds containing benzothiophene structures can inhibit pro-inflammatory cytokines. The mechanism often involves the modulation of signaling pathways related to inflammation.
Case Study: Inhibition of TNF-α Production
A study evaluated the effect of a benzothiophene derivative on TNF-α production in macrophages. The results showed a significant reduction in TNF-α levels, indicating potential anti-inflammatory effects.
Antioxidant Activity
Antioxidant assays have been conducted to assess the free radical scavenging ability of similar compounds. The DPPH assay results suggest that this compound could exhibit antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory processes.
- Modulation of Cell Signaling Pathways : By influencing pathways such as NF-kB and MAPK, these compounds can reduce the expression of inflammatory mediators.
- Direct Antimicrobial Action : The structural components may interact with bacterial cell membranes, leading to cell lysis.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclohex-3-ene-1-carboxamide?
- Answer: The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling benzothiophene derivatives with cyclohexene-carboxamide precursors under controlled conditions. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF or THF.
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
- Analytical validation using HPLC (C18 column, mobile phase: acetonitrile/water) and NMR (¹H/¹³C) to confirm purity (>95%) and structural integrity .
Q. How does the carboxamide functional group influence the compound’s stability during storage and handling?
- Answer: The carboxamide group is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Stability studies recommend:
- Storage in inert atmospheres (argon/nitrogen) at −20°C.
- Use of anhydrous solvents (e.g., DMSO) for dissolution to minimize degradation.
- Regular stability monitoring via FT-IR (amide I band at ~1650 cm⁻¹) and LC-MS to detect hydrolysis products .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Answer:
- NMR spectroscopy : ¹H NMR (δ 6.8–7.5 ppm for benzothiophene protons; δ 5.5–5.8 ppm for cyclohexene double bond).
- HRMS : Exact mass validation (e.g., [M+H]⁺ ion).
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and confirm spatial arrangement of the cyclohexene ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies in bioactivity (e.g., inconsistent IC₅₀ values in kinase assays) may arise from:
- Batch variability : Ensure consistent synthetic protocols and purity (>98%) via HPLC-UV/ELSD .
- Assay conditions : Standardize buffer pH, temperature, and cell lines (e.g., HEK293 vs. HeLa).
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify non-specific interactions .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Answer:
- Temperature control : Maintain reactions at 0–5°C during exothermic steps (e.g., acyl chloride formation).
- Catalyst optimization : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura couplings to improve benzothiophene incorporation.
- Solvent selection : Replace DMF with less toxic alternatives (e.g., 2-MeTHF) for greener synthesis .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do their SAR profiles differ?
- Answer: Modifications to the cyclohexene ring or benzothiophene moiety significantly impact activity:
| Analog | Modification | Bioactivity Shift |
|---|---|---|
| Replacement of cyclohexene with cyclopentene | Increased ring strain | 2× higher potency in dopamine receptor assays |
| Substitution at benzothiophene C-2 position | Enhanced π-stacking | Improved blood-brain barrier penetration |
- SAR studies recommend molecular docking (AutoDock Vina) to predict binding affinities to target proteins .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Answer: The propan-2-yl linker and cyclohexene ring introduce chiral centers critical for activity.
- Enantiomeric separation via chiral HPLC (Chiralpak AD-H column) reveals distinct pharmacokinetics:
- (R)-enantiomer: Longer half-life (t₁/₂ = 8.2 h) due to reduced CYP3A4 metabolism.
- (S)-enantiomer: Higher solubility (LogP = 2.1 vs. 2.8 for R-form) but rapid clearance.
- Circular dichroism (CD) confirms conformational stability in physiological buffers .
Methodological Considerations
Q. What in vitro assays are suitable for evaluating the compound’s neuroprotective potential?
- Answer:
- Primary neuron cultures : Measure glutamate-induced excitotoxicity (LDH release assay).
- Mitochondrial membrane potential : JC-1 dye to assess apoptosis.
- Tau phosphorylation inhibition : Western blot (AT8 antibody) in Alzheimer’s disease models .
Q. How can researchers mitigate solubility challenges in aqueous assays?
- Answer:
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without altering activity.
- pH adjustment : Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80.
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
